molecular formula C21H34O5 B15132735 methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate

methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate

Cat. No.: B15132735
M. Wt: 366.5 g/mol
InChI Key: UBPCKDCSZPRQJP-APWRIOKISA-N
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Description

Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the appropriate starting materials, followed by a series of reactions including hydroxylation, esterification, and selective reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and crystallization, are essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate involves its interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds

Properties

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (5S,6R,7E,9E,11E,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5+,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1

InChI Key

UBPCKDCSZPRQJP-APWRIOKISA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O

Origin of Product

United States

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